methyl 4-O-benzoyl-6-bromo-6-deoxyhexopyranoside
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Overview
Description
methyl 4-O-benzoyl-6-bromo-6-deoxyhexopyranoside is a complex organic compound that features a bromomethyl group attached to a sugar-like oxane ring, which is further esterified with a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-O-benzoyl-6-bromo-6-deoxyhexopyranoside typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a series of reactions starting from a suitable sugar derivative. The hydroxyl groups are protected, and the ring is formed through cyclization.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination, often using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification with Benzoate: The final step involves esterification of the hydroxyl group with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of azides, amines, or thiols.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-O-benzoyl-6-bromo-6-deoxyhexopyranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its sugar-like structure. It can also be used in the synthesis of glycomimetics, which are molecules that mimic the structure of sugars and can interfere with biological processes involving carbohydrates.
Medicine
In medicine, the compound’s potential as a drug precursor is being explored. Its ability to undergo various chemical modifications makes it a candidate for the development of new pharmaceuticals, particularly those targeting carbohydrate-related pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or as a functional additive in various formulations.
Mechanism of Action
The mechanism of action of methyl 4-O-benzoyl-6-bromo-6-deoxyhexopyranoside involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxane ring and benzoate group may also interact with biological membranes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
[(2S,3S,4R,5R,6S)-2-(chloromethyl)-4,5-dihydroxy-6-methoxyoxan-3-yl] benzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
[(2S,3S,4R,5R,6S)-2-(hydroxymethyl)-4,5-dihydroxy-6-methoxyoxan-3-yl] benzoate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in methyl 4-O-benzoyl-6-bromo-6-deoxyhexopyranoside makes it more reactive in nucleophilic substitution reactions compared to its chloromethyl or hydroxymethyl analogs. This reactivity can be advantageous in synthetic applications where selective modification is required.
Properties
Molecular Formula |
C14H17BrO6 |
---|---|
Molecular Weight |
361.18 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6S)-2-(bromomethyl)-4,5-dihydroxy-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C14H17BrO6/c1-19-14-11(17)10(16)12(9(7-15)20-14)21-13(18)8-5-3-2-4-6-8/h2-6,9-12,14,16-17H,7H2,1H3/t9-,10-,11-,12-,14+/m1/s1 |
InChI Key |
VUWYKCUKVSNBJE-SKENRDBWSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CBr)OC(=O)C2=CC=CC=C2)O)O |
SMILES |
COC1C(C(C(C(O1)CBr)OC(=O)C2=CC=CC=C2)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CBr)OC(=O)C2=CC=CC=C2)O)O |
Origin of Product |
United States |
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